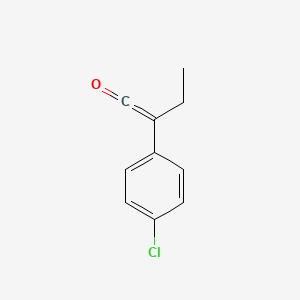
1-Buten-1-one, 2-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Buten-1-one, 2-(4-chlorophenyl)- is an organic compound with the molecular formula C10H9ClO. It is a derivative of butenone, where a 4-chlorophenyl group is attached to the second carbon of the butenone chain. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Buten-1-one, 2-(4-chlorophenyl)- can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Buten-1-one, 2-(4-chlorophenyl)- may involve large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Buten-1-one, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Buten-1-one, 2-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Buten-1-one, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Buten-1-one, 2-phenyl-: Similar structure but lacks the chlorine atom on the phenyl ring.
1-Buten-1-one, 2-(4-methylphenyl)-: Contains a methyl group instead of a chlorine atom on the phenyl ring.
1-Buten-1-one, 2-(4-fluorophenyl)-: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
1-Buten-1-one, 2-(4-chlorophenyl)- is unique due to the presence of the chlorine atom on the phenyl ring. This chlorine atom can influence the compound’s reactivity, making it more susceptible to nucleophilic substitution reactions. Additionally, the chlorine atom can affect the compound’s physical properties, such as its boiling point and solubility.
Properties
CAS No. |
356534-10-6 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
InChI |
InChI=1S/C10H9ClO/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6H,2H2,1H3 |
InChI Key |
ZSQCTBAPEIPTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















